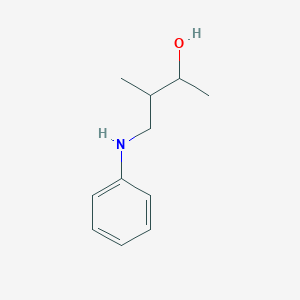
(3R)-2,2-Dimethylnon-4-YN-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-2,2-Dimethylnon-4-YN-3-OL is an organic compound characterized by its unique structure, which includes a triple bond (alkyne) and a hydroxyl group (-OH) attached to a chiral center
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2,2-Dimethylnon-4-YN-3-OL typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,2-dimethyl-1-propanol and propargyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of propargyl bromide to form the alkyne.
Purification: The product is then purified using standard techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Catalysts and optimized reaction parameters are often employed to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-2,2-Dimethylnon-4-YN-3-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of 2,2-dimethylnon-4-yn-3-one.
Reduction: Formation of 2,2-dimethylnon-4-ene-3-ol or 2,2-dimethylnonane.
Substitution: Formation of 2,2-dimethylnon-4-yn-3-chloride.
Aplicaciones Científicas De Investigación
(3R)-2,2-Dimethylnon-4-YN-3-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3R)-2,2-Dimethylnon-4-YN-3-OL involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the alkyne can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-2,2-Dimethylnon-4-YN-3-OL: The enantiomer of the compound, which may have different biological activity.
2,2-Dimethyloct-4-YN-3-OL: A similar compound with one less carbon in the chain.
2,2-Dimethylnon-4-YN-2-OL: A positional isomer with the hydroxyl group on a different carbon.
Uniqueness
(3R)-2,2-Dimethylnon-4-YN-3-OL is unique due to its specific stereochemistry and the presence of both an alkyne and a hydroxyl group. This combination of features makes it a versatile compound for various chemical reactions and applications.
Propiedades
Número CAS |
87682-14-2 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
(3R)-2,2-dimethylnon-4-yn-3-ol |
InChI |
InChI=1S/C11H20O/c1-5-6-7-8-9-10(12)11(2,3)4/h10,12H,5-7H2,1-4H3/t10-/m0/s1 |
Clave InChI |
SDKKYLSROCBCSF-JTQLQIEISA-N |
SMILES isomérico |
CCCCC#C[C@@H](C(C)(C)C)O |
SMILES canónico |
CCCCC#CC(C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14409910.png)
![(6-Oxobicyclo[2.2.1]heptan-2-yl)methyl acetate](/img/structure/B14409914.png)
![Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]-](/img/structure/B14409926.png)

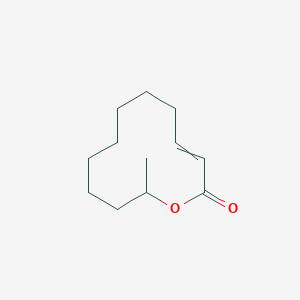
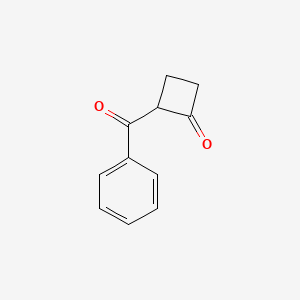
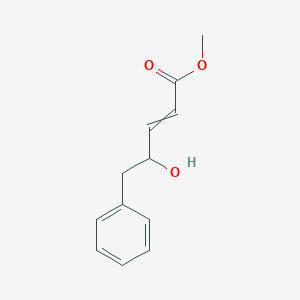
silane](/img/structure/B14409949.png)
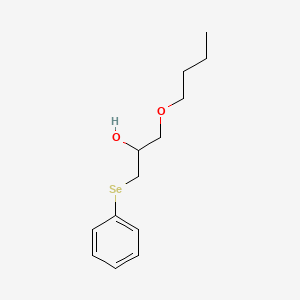
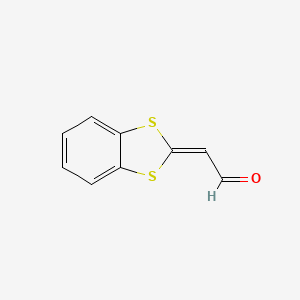


![[([1,1'-Biphenyl]-4-yl)methyl](trimethyl)silane](/img/structure/B14409979.png)
